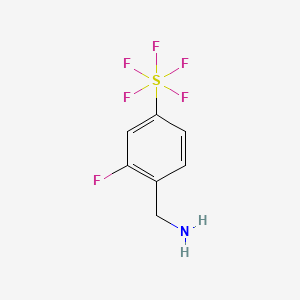

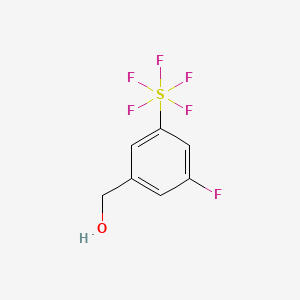

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Overview

Description

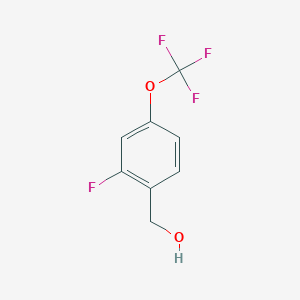

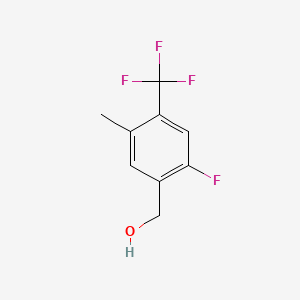

“3-Fluoro-5-(pentafluorosulfur)benzyl alcohol” is a chemical compound with the molecular formula C7H6F6OS . It is a solid-crystal substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.18 g/mol . It’s a solid-crystal substance at room temperature .Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Researchers Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines using Selectfluor. This method affords fluorinated heterocycles with 1,3-disubstitution, demonstrating the use of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol in creating complex fluorinated structures (Parmar & Rueping, 2014).

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) explored the synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showing its susceptibility to nucleophilic aromatic substitution. This study provides insight into the reactivity of related compounds like 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol in forming novel (pentafluorosulfanyl)benzenes (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Synthesis of Fluorodeoxy Pentofuranosides

Mikhailopulo et al. (1995) discussed the oxidation and reduction of methyl 5-O- benzyl-3(2)-deoxy-3(2)-fluoro- α- d - pentofuranosides, indicating the potential application of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol in the synthesis of various sugar derivatives (Mikhailopulo, Sivets, Poopeiko, & Khripach, 1995).

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) have shown that 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from similar compounds, can be rearranged to synthesize α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This study suggests the utility of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol in amino acid synthesis (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Organocatalytic Aerobic Alcohol Oxidation

Shibuya et al. (2011) described the use of 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) in a metal-free system for the catalytic aerobic oxidation of alcohols, showcasing an application of fluorinated benzyl alcohols in catalysis (Shibuya, Osada, Sasano, Tomizawa, & Iwabuchi, 2011).

Photocatalytic Decomposition on Semiconductor Particles

Wissiak, Šket, and Vrtacnik (2000) investigated the photodegradation of halosubstituted benzyl alcohols like 3-Fluoro-benzyl alcohol on semiconductive oxides, an area that could involve compounds like 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (Wissiak, Šket, & Vrtacnik, 2000).

Fluorination Reactions

Mori and Morishima (1994) explored fluorination reactions of various hexofuranoses, which could be relevant to understanding the reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (Mori & Morishima, 1994).

One-Pot Cascade Biotransformation

Liu et al. (2020) demonstrated a biotransformation process for synthesizing benzyl alcohol and its analogs from bio-based L-phenylalanine, potentially applicable to compounds like 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (Liu, Zhu, Chen, Chen, Fan, Mo, & Yuan, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYIFHKEQFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.